6-(Benzyloxy)-2H-chromen-2-one
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Overview
Description
6-(Benzyloxy)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 2H-chromen-2-one as the core structure.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position of the chromen-2-one core through a nucleophilic substitution reaction. This can be achieved by reacting 6-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 2H-chromen-2-one and benzyl bromide.
Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the substituent introduced.
Scientific Research Applications
6-(Benzyloxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2H-chromen-2-one: Lacks the benzyloxy group but shares the chromen-2-one core structure.
6-Methoxy-2H-chromen-2-one: Contains a methoxy group instead of a benzyloxy group at the 6th position.
7-Benzyloxy-2H-chromen-2-one: The benzyloxy group is at the 7th position instead of the 6th position.
Uniqueness
6-(Benzyloxy)-2H-chromen-2-one is unique due to the specific positioning of the benzyloxy group at the 6th position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
6-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C16H12O3/c17-16-9-6-13-10-14(7-8-15(13)19-16)18-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
PIGPQOWBJPLRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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